N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
Overview
Description
N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a synthetic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with a cyclopentyl group and an acetamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with cyclopentanone to form the cyclopentyl derivative. This intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides can replace the sulfanyl group, leading to the formation of new derivatives
Scientific Research Applications
N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an iron chelator.
Medicine: The compound has shown antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Industry: In the pharmaceutical industry, this compound can be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves its ability to chelate iron ions. By binding to ferrous ions, the compound can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This selective binding is crucial for its therapeutic potential, as it minimizes toxicity to normal cells.
Comparison with Similar Compounds
Similar compounds to N-CYCLOPENTYL-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE include other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have similar biological activities and are also studied for their potential as iron chelators.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
VLX600: An iron chelator that served as a structural basis for the design of this compound.
The uniqueness of this compound lies in its selective binding to ferrous ions and its ability to induce apoptosis in cancer cells through the mitochondrial pathway, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-22-13-9-5-4-8-12(13)15-16(22)19-17(21-20-15)24-10-14(23)18-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPBFSBNYAUBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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